Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

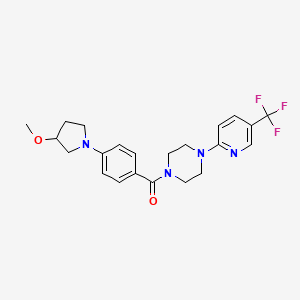

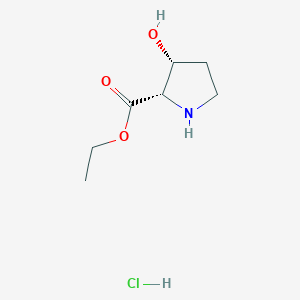

Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, also known by its CAS Number 51814-20-1, is a chemical compound with a molecular weight of 195.65 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride . Its InChI Code is 1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 195.65 .Aplicaciones Científicas De Investigación

Synthesis Techniques :

- A study by Dangerfield, Timmer, and Stocker (2009) reports a protecting group-free synthesis of 2,3-cis substituted hydroxypyrrolidines. This method enables stereoselective formation of cyclic carbamates from olefinic amines and primary amines via a Vasella/reductive amination reaction in aqueous media (Dangerfield, Timmer, & Stocker, 2009).

- Zhu, Lan, and Kwon (2003) describe a phosphine-catalyzed [4 + 2] annulation process that uses Ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This method results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Medical Research and Applications :

- Egawa et al. (1984) synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, which showed significant in vitro and in vivo antibacterial activity. This study demonstrates the potential medical applications of compounds related to Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride, particularly in antibacterial treatments (Egawa et al., 1984).

- Prugh et al. (1990) prepared a variety of compounds which showed inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in cholesterogenesis. These findings suggest the utility of related compounds in the context of cholesterol management and related health issues (Prugh et al., 1990).

Structural and Chemical Studies :

- The synthesis and characterization of pyrrolidine nitroxide radicals for potential applications as spin probes and labels, as reported by Lampp et al. (2019), is another significant area of research. This involves structurally modifying pyrrolidine derivatives to enhance their stability and utility in specific applications (Lampp et al., 2019).

Safety and Hazards

Ethyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Propiedades

IUPAC Name |

ethyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)6-5(9)3-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKHSMQEXQMAOE-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](CCN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51814-20-1 |

Source

|

| Record name | D-Proline, 3-hydroxy-, ethyl ester, hydrochloride (1:1), (3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51814-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2686422.png)

![2-Methyl-4-[2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2686424.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2686430.png)

![Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2686431.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2686432.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2686434.png)

![2-chloro-N-({1-[(dimethylcarbamoyl)methyl]piperidin-4-yl}methyl)pyridine-4-carboxamide](/img/structure/B2686436.png)

![8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2686438.png)

![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2686439.png)